Ethyl (6-chloropyridin-3-yl)carbamate
Overview
Description
Ethyl (6-chloropyridin-3-yl)carbamate is a chemical compound . It’s a carbamate ester, which is a category of organic compounds with the general formula R2NC(O)OR . It’s related to other carbamates such as tert-butyl 6-chloro-3-pyridinylcarbamate and tert-butyl 6-chloro-2-pyridinylcarbamate .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical and Chemical Properties Analysis
Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine . It occurs at low level, from ng/L to mg/L, in many fermented foods and beverages .Mechanism of Action
Safety and Hazards
Future Directions
Applying microorganisms to control the content of Ethyl carbamate precursors in fermented grains has been proven as an effective method to reduce Ethyl carbamate in alcoholic beverages . Two Candida ethanolica strains (J1 and J116), isolated from fermented grains, can reduce Ethyl carbamate concentrations directly .
Properties
IUPAC Name |
ethyl N-(6-chloropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)11-6-3-4-7(9)10-5-6/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJFDWOFTPBEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572467 | |
Record name | Ethyl (6-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89660-15-1 | |
Record name | Carbamic acid, (6-chloro-3-pyridinyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89660-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (6-chloropyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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